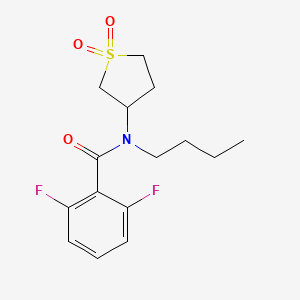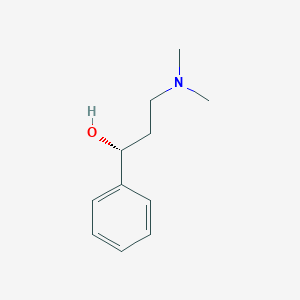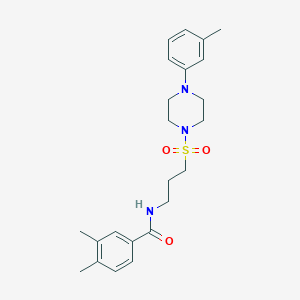
3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "compound X" in the literature. This compound is of interest due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Metabolic Benefits
This compound has been studied for its potential metabolic benefits. It is a potent, non-selective antagonist of α1B and α2A-adrenoceptors. Chronic administration of this compound resulted in reduced levels of triglycerides and glucose in rat plasma. This suggests that it could potentially be used in the treatment of conditions related to metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Anti-Tubercular Activity
The compound has a structural similarity with a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially have applications in the development of new anti-tubercular agents.
Carbamate Ester
The compound is a carbamate ester . Carbamate esters have a wide range of applications in the field of medicine and agriculture. They are used in the production of various pharmaceuticals and pesticides .
Potential Use in Leukemia Treatment
The compound has a structural similarity with Imatinib, a therapeutic agent used to treat leukemia . This suggests that the compound could potentially have applications in the development of new leukemia treatments.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound may be classified under, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets of this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
3,4-dimethyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-18-6-4-7-22(16-18)25-11-13-26(14-12-25)30(28,29)15-5-10-24-23(27)21-9-8-19(2)20(3)17-21/h4,6-9,16-17H,5,10-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRSFZCYKJBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

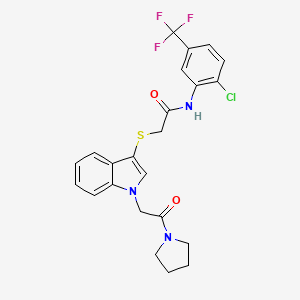
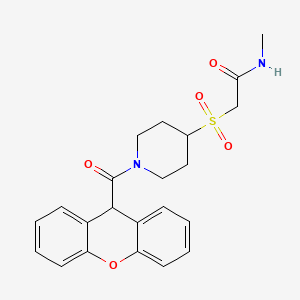
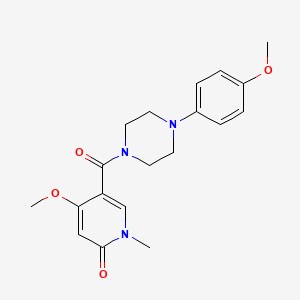
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)
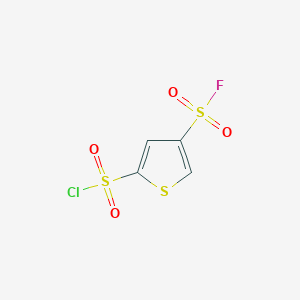
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
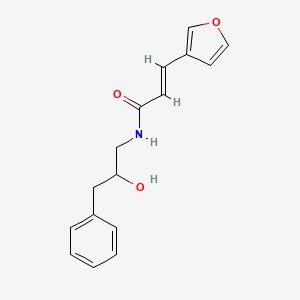
![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)

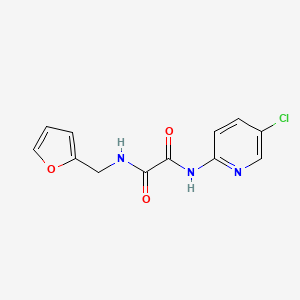
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
